N'-(1-benzylpiperidin-4-ylidene)thiophene-2-carbohydrazide
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Overview
Description
N’-(1-benzylpiperidin-4-ylidene)thiophene-2-carbohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperidine ring conjugated to a benzyl group, a thiophene ring, and a carbohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-benzylpiperidin-4-ylidene)thiophene-2-carbohydrazide typically involves the reaction of 1-benzylpiperidin-4-one with thiophene-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is then allowed to cool, and the product is isolated by filtration and recrystallization from an appropriate solvent such as acetone .
Industrial Production Methods
While specific industrial production methods for N’-(1-benzylpiperidin-4-ylidene)thiophene-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-(1-benzylpiperidin-4-ylidene)thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazides or thiophene derivatives.
Scientific Research Applications
N’-(1-benzylpiperidin-4-ylidene)thiophene-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N’-(1-benzylpiperidin-4-ylidene)thiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N’-(1-benzylpiperidin-4-ylidene)acetohydrazide: Similar structure but with an acetohydrazide moiety instead of a thiophene ring.
1-benzyl tetrahydropyridin-4-ylidene piperidinium salts: Similar piperidine and benzyl groups but different functional groups attached to the piperidine ring
Uniqueness
N’-(1-benzylpiperidin-4-ylidene)thiophene-2-carbohydrazide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential for diverse chemical reactivity. This makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents.
Properties
Molecular Formula |
C17H19N3OS |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-[(1-benzylpiperidin-4-ylidene)amino]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H19N3OS/c21-17(16-7-4-12-22-16)19-18-15-8-10-20(11-9-15)13-14-5-2-1-3-6-14/h1-7,12H,8-11,13H2,(H,19,21) |
InChI Key |
NBAZMNSNHMEJGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=NNC(=O)C2=CC=CS2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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